6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one
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Overview
Description
6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one is a heterocyclic compound that combines the structural features of benzothiazole and pyridazinone. Benzothiazole is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyridazinone derivatives are also recognized for their pharmacological potential, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization and sulfonation reactions . Common reagents include iodine, DMSO, and various catalysts such as samarium triflate . The reaction conditions often involve mild temperatures and aqueous media to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-sulfonyl chloride: Shares the benzothiazole core and sulfonyl group but differs in its reactivity and applications.
2-Benzothiazolesulfonyl chloride: Another related compound with similar structural features.
Uniqueness
6-(Benzothiazole-2-sulfonyl)-2H-pyridazin-3-one is unique due to its combination of benzothiazole and pyridazinone moieties, which confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7N3O3S2 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfonyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7N3O3S2/c15-9-5-6-10(14-13-9)19(16,17)11-12-7-3-1-2-4-8(7)18-11/h1-6H,(H,13,15) |
InChI Key |
AWYKKLWCTAPMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
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